Lipophilicity Differentiation: LogP 1.84 vs. 1.59 Enhances CNS Multiparameter Optimization
Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (CAS 270912-72-6) exhibits a calculated logP of 1.84, which is 0.25 units higher than that of the direct 3-amino analog, 1-Boc-3-aminopyrrolidine (CAS 186550-13-0, logP 1.59) [1]. This increased lipophilicity translates to greater membrane permeability potential, a critical parameter in CNS and intracellular target engagement. The higher logP also modifies retention time in reverse-phase HPLC, necessitating distinct purification protocols compared to less lipophilic pyrrolidine Boc-protected amines.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.84 |
| Comparator Or Baseline | 1-Boc-3-aminopyrrolidine (LogP 1.59) |
| Quantified Difference | Δ = +0.25 (higher lipophilicity) |
| Conditions | Calculated value (XLogP3) from authoritative database |
Why This Matters
A 0.25 logP difference can alter BBB permeability predictions by ~0.5–1.0 log units in multiparameter optimization, directly influencing CNS drug candidate selection.
- [1] Molbase. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate LogP = 1.8403. View Source
